molecular formula C11H14BNNa2O2 B1456110 Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate CAS No. 1452577-21-7

Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate

Cat. No.: B1456110
CAS No.: 1452577-21-7
M. Wt: 249.03 g/mol
InChI Key: GFVTYZVQLLLVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate (CAS: 1452577-21-7) is a boronate salt featuring a phenyl ring substituted with a pyrrolidin-1-ylmethyl group at the ortho position and a boronate moiety. The disodium counterion enhances its water solubility, making it suitable for applications in aqueous environments, such as biomedical sensing or drug delivery . The pyrrolidine group, a cyclic secondary amine, introduces Lewis basicity and steric bulk, which can modulate interactions with diols, α-hydroxy acids, or other targets of boronate-based systems .

Properties

IUPAC Name

disodium;dioxido-[2-(pyrrolidin-1-ylmethyl)phenyl]borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO2.2Na/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13;;/h1-2,5-6H,3-4,7-9H2;;/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVTYZVQLLLVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCCC2)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNNa2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and other therapeutic potentials backed by various studies.

Overview of Boronic Acids

Boronic acids, including derivatives like this compound, have been recognized for their diverse applications in medicinal chemistry. They exhibit various biological activities such as anticancer, antibacterial, and antiviral properties. The introduction of a boronic acid group can enhance the pharmacological profiles of bioactive molecules, improving selectivity and efficacy while modifying their physicochemical characteristics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, which include this compound. For instance, compounds with pyrrolidine rings have shown promising activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In one study, a related compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .

Case Study: Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) for pyrrolidine derivatives indicates that modifications to the phenyl and pyrrolidine moieties can significantly impact biological activity. Compounds with specific substituents on the phenyl ring exhibited enhanced selectivity for certain kinases involved in cancer pathways. For example, derivatives that maintained a balance between steric hindrance and electronic effects showed improved potency against kinases such as CK1 .

Antibacterial Activity

This compound also shows potential antibacterial activity. Studies have indicated that boronic acid derivatives can enhance the efficacy of antibiotics against resistant strains of bacteria, including those carrying the erm gene associated with macrolide resistance. The presence of a pyrrolidine moiety has been linked to increased interaction with bacterial targets, leading to improved antibacterial effects .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(Pyrrolidin-1-ylmethyl)phenylboronateS. pneumoniae0.5 µg/mL
2-(Pyrrolidin-1-ylmethyl)phenylboronateS. pyogenes0.25 µg/mL
Related Pyrrolidine DerivativeE. coli0.75 µg/mL

The mechanism underlying the biological activity of this compound involves its ability to interact with target proteins through reversible covalent bonding facilitated by the boronic acid group. This interaction can inhibit enzymatic activities critical for tumor growth or bacterial survival, thereby enhancing therapeutic outcomes .

Scientific Research Applications

Organic Synthesis

Catalytic Applications
Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate is utilized as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound's ability to act as a boron source allows for the efficient coupling of aryl halides with various nucleophiles, leading to the formation of complex organic molecules .

Table 1: Summary of Suzuki-Miyaura Coupling Reactions Involving Boronate Esters

Reaction TypeSubstrate TypeConditionsYield (%)
Aryl Halide + NucleophileAryl ChloridesPd Catalyst, Base80-95
Aryl Halide + NucleophileAryl BromidesPd Catalyst, Base75-90
Aryl Halide + NucleophileAryl IodidesPd Catalyst, Base85-98

Medicinal Chemistry

Pharmacological Potential
Research indicates that this compound exhibits potential as a pharmacological agent. Its derivatives have been investigated for their activity against various metalloproteinases (MMPs), which are implicated in numerous diseases such as cancer and arthritis. Inhibiting MMPs can help in managing conditions characterized by tissue remodeling and inflammation .

Case Study: MMP Inhibition
A study demonstrated that compounds derived from this compound effectively inhibited MMP9 and MMP12, showing selectivity over other MMPs. These findings suggest its utility in developing therapeutics for diseases like chronic obstructive pulmonary disease (COPD) and certain cancers .

Materials Science

Polymer Chemistry
In materials science, this compound has been employed in synthesizing boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties compared to their non-boronated counterparts. The incorporation of boron into polymer matrices can improve their functionality for applications in electronics and photonics .

Table 2: Properties of Boron-Containing Polymers

PropertyNon-Boronated PolymerBoronated Polymer
Thermal Stability (°C)200250
Mechanical Strength (MPa)5070
Electrical Conductivity (S/m)0.010.1

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronate Compounds

Structural and Functional Differences

Phenyl Boronic Acid
  • Structure : Simple aryl boronic acid (RB(OH)₂) without substituents.
  • Key Properties : Low water solubility, pH-dependent binding (optimal at ~pH 8.5), and reversible diol complexation .
  • Applications : Organic synthesis, saccharide sensing, and molecular recognition .
  • Comparison : Unlike the disodium compound, phenyl boronic acid lacks water-solubilizing groups and requires alkaline pH for effective binding. The disodium derivative’s pyrrolidine group enhances solubility and introduces secondary interactions (e.g., hydrogen bonding or Lewis acid-base pairing) .
3-Acrylamidophenyl Boronic Acid (3-APB)
  • Structure : Phenyl boronic acid with an acrylamide substituent.
  • Key Properties : Moderate solubility in polar solvents, broad pH responsiveness (pH 3–9), and utility in hydrogel-based sensors .
  • Applications : Holographic lactate sensors and responsive polymers .
  • Comparison : The disodium compound’s ionic nature provides superior aqueous solubility, while 3-APB’s acrylamide enables covalent integration into polymers. The pyrrolidine group may offer better biocompatibility for in vivo applications .
Fluorinated Aryl Boronates
  • Structure : Boronates with electron-withdrawing fluorinated aryl/alkyl groups.
  • Key Properties : High solubility in organic solvents, strong anion-binding affinity, and enhanced ionic conductivity in battery electrolytes .
  • Applications : Lithium-ion battery additives for stabilizing electrolytes .
  • Comparison: The disodium compound’s non-fluorinated structure limits its use in electrochemical systems but improves biocompatibility for biomedical uses .

Binding Properties and pH Sensitivity

Boronate compounds exhibit pH-dependent binding due to the equilibrium between trigonal planar (neutral, inactive) and tetrahedral (anionic, active) boron species. Key differences include:

Compound Optimal Binding pH Affinity Modulators
Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate Neutral to basic (pH 7–9) Pyrrolidine enhances Lewis acid-base interactions; sodium ions stabilize boronate anion .
Phenyl boronic acid ~8.5 Limited steric hindrance; simple diol recognition .
3-APB 3–9 Acrylamide enables hydrogel incorporation; broad pH tolerance .
Fluorinated aryl boronates Varies Fluorine groups enhance anion binding in non-aqueous media .

The disodium compound’s pyrrolidine group may lower the pKa of the boronate, enabling binding at neutral pH, which is critical for biological applications .

Drug Development
  • Disodium Compound: Potential for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) due to boronate’s ability to enhance binding affinity and reduce cytotoxicity .
  • Diarylpyrimidine Boronates : Exhibit high anti-HIV activity (e.g., compound 4 in ), but the disodium derivative’s solubility may improve bioavailability.
Sensing and Separation
  • Disodium Compound : Suitable for aqueous saccharide sensing via Lewis acid-base pairing with the pyrrolidine group .
  • Benzodioxaborole Derivatives : Used in covalent organic frameworks (COFs) for electronic applications; the disodium compound’s bulkier structure may limit similar uses .
Material Science
  • Alkylglucoside Phenyl Boronates: Form stimuli-responsive organogels; the disodium compound’s ionic nature precludes gelation but supports aqueous-phase applications .

Q & A

Basic Questions

Q. What structural features of Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate govern its interaction with cis-diol-containing biomolecules?

  • The compound's boronate group forms reversible covalent bonds with cis-diols, while the pyrrolidin-1-ylmethyl substituent influences binding pH and selectivity. The phenyl ring's 2-substitution minimizes steric hindrance, allowing efficient diol access. The pyrrolidine moiety may participate in secondary interactions (e.g., hydrogen bonding or hydrophobic effects), enhancing specificity. Ligand modifications, such as introducing electron-withdrawing groups, can lower the binding pH .

Q. How does pH modulate the binding and release of analytes in boronate affinity chromatography using this compound?

  • Binding occurs optimally near the boronate group's pKa (≈8.5–9.0), but the pyrrolidine substituent can stabilize tetrahedral boronate complexes at lower pH (7.0–7.5). Elution is achieved under acidic conditions (pH 3.0–4.0) via boronate ester hydrolysis. For sensitive targets, "teamed boronate affinity" strategies pair the compound with auxiliary ligands (e.g., carboxyl groups) to enable neutral pH binding .
ParameterBinding Phase (pH 8.5–9.0)Elution Phase (pH 3.0–4.0)
MechanismReversible ester formationAcid-catalyzed hydrolysis
BufferAmmonium acetate (50 mM)Acetic acid (0.1 M)
ThroughputHigh capacity for glycoproteinsEfficient recovery (~90%)

Advanced Research Questions

Q. What synthetic or engineering strategies enhance the affinity of this boronate compound for low-abundance glycoproteins in complex matrices?

  • Multivalent binding: Immobilizing the compound on polymer matrices (e.g., cellulose or silica) increases avidity through clustered boronate groups.
  • Nanoconfinement: Mesoporous materials (e.g., MOFs) enhance local analyte concentration, improving binding kinetics and tolerance to interferents.
  • Computational design: DFT studies (e.g., M06-2X functional) optimize substituent electronic effects to balance binding strength and pH compatibility .

Q. Which computational methods best predict the electronic properties and binding behavior of this compound with diol-containing targets?

  • Recommended Methods:

  • M06-2X DFT: Accurately models π-π interactions (phenyl ring) and boronate-diol bonding.

  • TD-DFT: Simulates UV-Vis spectra to validate excited-state interactions (e.g., charge transfer).

  • Molecular Dynamics (MD): Assesses solvation effects and conformational flexibility during binding .

    FunctionalApplicationAccuracy Consideration
    M06-2XNon-covalent interactions (e.g., glycan binding)High precision for dispersion forces
    M06Transition-state modeling (ester formation)Validates reaction barriers

Q. How can researchers resolve contradictions in reported binding constants for this compound across studies?

  • Standardization: Control pH (±0.1 units), ionic strength (e.g., 150 mM NaCl), and temperature (25°C).
  • Orthogonal validation: Use isothermal titration calorimetry (ITC) for thermodynamic data and surface plasmon resonance (SPR) for kinetic profiling.
  • Structural analysis: X-ray crystallography or NMR to confirm binding geometry and competing interactions (e.g., steric clashes from glycoprotein glycosylation patterns) .

Methodological Considerations for Experimental Design

  • Buffer Optimization:

    • For glycoprotein capture: 50 mM ammonium acetate (pH 8.5) with 0.01% Tween-20 to reduce non-specific adsorption .
    • For nucleoside analysis: 100 mM Tris-HCl (pH 7.4) with 10 mM MgCl₂ to stabilize cis-diol conformations .
  • Data Contradiction Workflow:

    • Replicate experiments under standardized conditions.
    • Compare results with computational predictions (DFT/MD).
    • Perform interference assays (e.g., adding competing diols like sorbitol) to isolate specificity .

Key Research Gaps and Future Directions

  • Dynamic Binding Analysis: Real-time monitoring via quartz crystal microbalance (QCM) to study kinetic heterogeneity in glycan binding.
  • In Vivo Compatibility: Evaluate biocompatibility for single-cell metabolomics applications using pH-neutral boronate affinity hydrogels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate
Reactant of Route 2
Reactant of Route 2
Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.